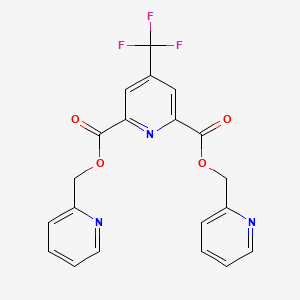

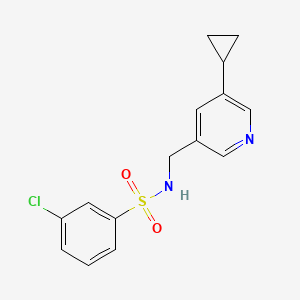

N1-(3,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Helical Supramolecular Assembly Analysis

The first paper discusses a compound with a helical supramolecular structure, specifically N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate. The compound exhibits an antiperiplanar conformation of the carbonyl groups, with significant torsion angles. Intramolecular hydrogen bonding is a key feature, forming S(5)S(5) and S(6) ring motifs. This structure allows for the formation of a meso-helix, which is stabilized by intermolecular N-H...O hydrogen bonding and C-H...O soft interactions. The compound encapsulates a dimethyl sulfoxide molecule through additional N-H...O hydrogen bonding, contributing to its two-dimensional structure. This paper provides the first example of a helical 1,2-phenylenedioxalamide, which could be relevant for understanding the molecular structure and potential supramolecular interactions of the compound .

Oxidative Reactivity and Structural Stability Analysis

The second paper presents the preparation and structural analysis of N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate. These compounds are stabilized by ortho-substitution with a sulfonyl group, which is a structural feature of interest in the compound under analysis. The X-ray diffraction analysis reveals a pseudocyclic structure formed by intramolecular I...O interactions, which could be analogous to the interactions within the compound being analyzed. The solubility in organic solvents and the potential as a hypervalent iodine oxidant are also noted, which may be relevant for understanding the chemical reactivity of the compound .

Synthesis and Antibacterial Activity Analysis

The third paper focuses on the synthesis and antibacterial study of N-substituted derivatives of a compound related to the one under analysis. The synthesis involves a series of steps starting from benzenesulfonyl chloride, which is also a component of the compound . The paper outlines the conversion to various intermediates, leading to the target compounds with potential antibacterial activity. The elucidation of the structures through spectral data and the observed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria could provide insights into the physical, chemical, and biological properties of the compound being analyzed .

Wissenschaftliche Forschungsanwendungen

Reactions of Sulfonyl Compounds

Research on compounds containing sulfonyl groups, such as N-(p-chlorosulfonylphenyl)maleimide, reveals their utility in producing various sulfonamides through reactions with amines. These sulfonamides have potential applications in developing new chemical entities with possible therapeutic or material science applications (Cremlyn & Nunes, 1987).

Novel Insecticidal Activity

Compounds like flubendiamide, which contain distinctive substituents similar to those in the query compound, exhibit strong insecticidal activity against lepidopterous pests. These findings suggest potential applications in agricultural pest management (Tohnishi et al., 2005).

Organic Synthesis and Mechanistic Studies

Investigations into reactions involving piperidine and related bases with specific substrates in organic synthesis offer insights into reaction kinetics, mechanisms, and the development of novel synthetic methodologies. These studies are crucial for designing efficient synthetic routes in medicinal chemistry and materials science (Jarczewski, Schroeder, & Dworniczak, 1986).

Development of Selective Ligands

Research on sulfone and piperidinyl derivatives targeting specific receptors demonstrates the potential of structurally similar compounds to act as selective ligands. This capability is important for drug discovery and the study of receptor biology (Wang et al., 2001).

Fluorescent Molecular Probes

Studies on compounds integrating sulfonyl and piperidinyl groups have been explored for developing fluorescent molecular probes. These probes can be utilized in biological imaging and diagnostic applications to study cellular and molecular processes (Diwu et al., 1997).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAKQWQGSUOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)